
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-888 is a poly(ADP-ribose) polymerase (PARP) inhibitor that has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. PARP is an enzyme that repairs damaged DNA, and by inhibiting its activity, ABT-888 can prevent cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy.
Mécanisme D'action
ABT-888 works by inhibiting the activity of N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, an enzyme that repairs damaged DNA. When cancer cells are treated with chemotherapy and radiation therapy, they undergo DNA damage, and N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide is activated to repair the damage. By inhibiting N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, ABT-888 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
ABT-888 has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. It has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents. In addition, ABT-888 has been shown to inhibit the growth and survival of cancer cells, induce cell cycle arrest, and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-888 is a potent and selective N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide inhibitor that has been extensively studied in preclinical and clinical trials. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, making it a promising candidate for cancer treatment. However, ABT-888 has some limitations in lab experiments, including its poor solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for ABT-888 research. One direction is to investigate the potential use of ABT-888 in combination with other cancer drugs to enhance their effects. Another direction is to evaluate the safety and efficacy of ABT-888 in clinical trials for various types of cancer. Additionally, future studies could focus on developing new formulations of ABT-888 to improve its solubility and half-life in vivo. Finally, further research is needed to better understand the mechanism of action of ABT-888 and its potential use in cancer treatment.
Méthodes De Synthèse
ABT-888 can be synthesized using a four-step process starting from 2,4-dimethoxyaniline. The first step involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide. The second step involves the reaction of N-(2,4-dimethoxyphenyl)-2-chloroacetamide with potassium fluoride and 3-fluorobenzoyl chloride to form N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide. The third step involves the reduction of the nitro group in N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide using palladium on carbon and hydrogen gas. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
ABT-888 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, including breast cancer, ovarian cancer, and lung cancer. ABT-888 is currently being evaluated in clinical trials as a monotherapy and in combination with other cancer drugs.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-8-14(21-2)12(7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMAYXKRLZEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

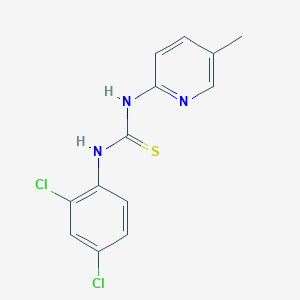



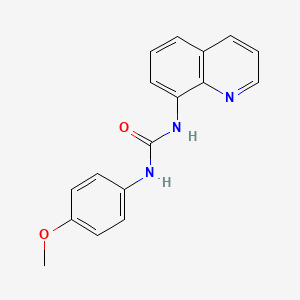
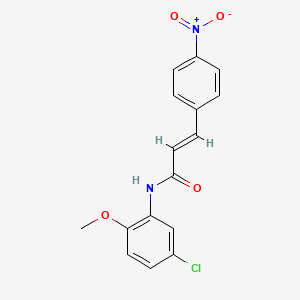
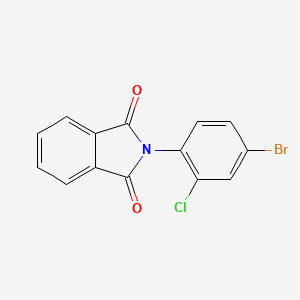

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
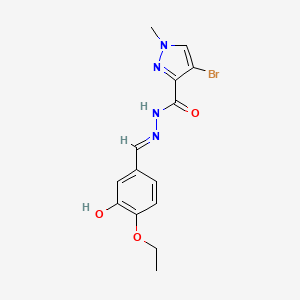
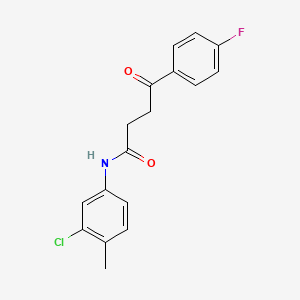
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)